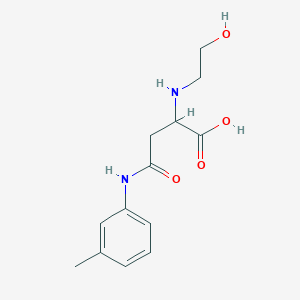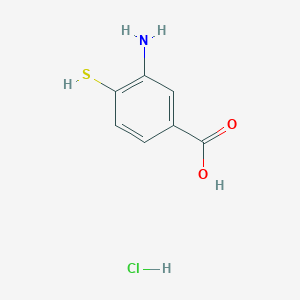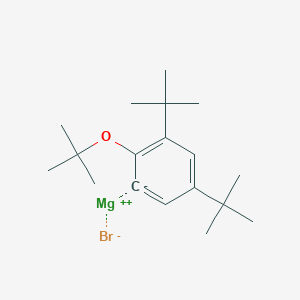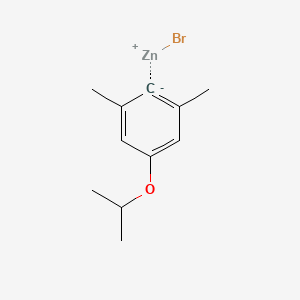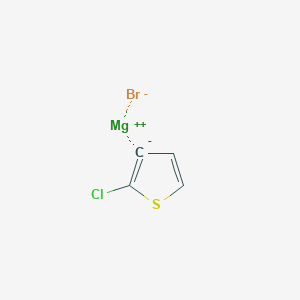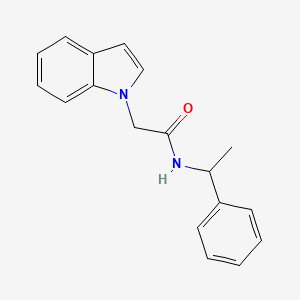
2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring attached to an acetamide group, which is further substituted with a phenylethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide typically involves the reaction of 1H-indole with an appropriate acylating agent in the presence of a base. One common method is the reaction of 1H-indole with 2-bromo-N-(1-phenylethyl)acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The acetamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-indol-1-yl)acetamide: Lacks the phenylethyl group, which may affect its biological activity and binding properties.
N-(1-phenylethyl)acetamide: Lacks the indole ring, which is crucial for its interaction with biological targets.
1H-indole-3-carboxamide: Contains a carboxamide group at the C-3 position of the indole ring, leading to different reactivity and biological properties.
Uniqueness
2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide is unique due to the presence of both the indole ring and the phenylethyl group. This combination enhances its potential for diverse biological activities and makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C18H18N2O |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-indol-1-yl-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C18H18N2O/c1-14(15-7-3-2-4-8-15)19-18(21)13-20-12-11-16-9-5-6-10-17(16)20/h2-12,14H,13H2,1H3,(H,19,21) |
Clé InChI |
YHVMQEZOVHBPSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)CN2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


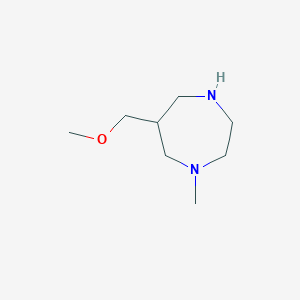


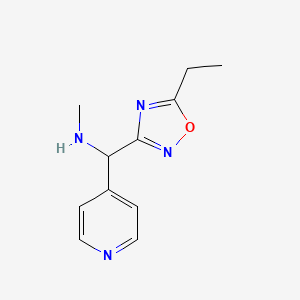
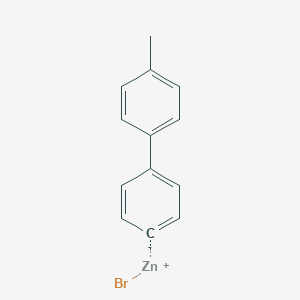


![5-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881844.png)

